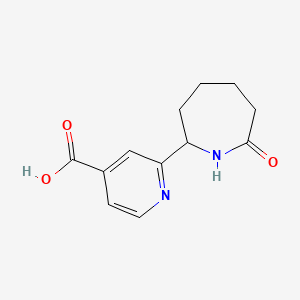

2-(7-Oxoazepan-2-yl)isonicotinic acid

Description

The exploration of complex heterocyclic compounds is a driving force in the discovery of new therapeutic agents and functional materials. nih.govnih.gov The strategic combination of well-established pharmacophores and structurally significant rings is a common approach in medicinal chemistry to generate novel molecules with potentially enhanced biological activities. 2-(7-Oxoazepan-2-yl)isonicotinic acid is a prime example of such a design, integrating a pyridine-based acid with a seven-membered lactam.

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) and a fundamental building block in medicinal chemistry. researchgate.net Its most notable application is in the development of antitubercular drugs, with its hydrazide derivative, isoniazid (B1672263), being a frontline treatment for tuberculosis. google.comnih.gov The isonicotinic acid scaffold is valued for its ability to engage in various biological interactions and its synthetic versatility, allowing for the creation of a wide array of derivatives. researchgate.net Researchers continue to explore isonicotinic acid derivatives for a range of potential therapeutic applications, including antimicrobial, antiviral, and antifungal agents. nih.gov

Table 1: General Properties of Isonicotinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅NO₂ |

| Molar Mass | 123.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 310 °C (sublimes) |

| CAS Number | 55-22-1 |

Note: Data sourced from publicly available chemical databases.

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. This structural motif is present in a number of FDA-approved drugs and is a subject of considerable interest in drug discovery due to the conformational flexibility it imparts. Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's agents.

The lactam, a cyclic amide, within the azepane ring of this compound, adds another layer of chemical functionality. The seven-membered lactam ring is known as a caprolactam. Lactams are important structural units in many biologically active compounds, most notably in β-lactam antibiotics like penicillin. The presence of the lactam moiety can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

| Synthetic Utility | Serves as a versatile scaffold for the synthesis of more complex molecules. |

The academic pursuit of complex heterocyclic compounds is characterized by several key trends. researchgate.netnih.gov A primary focus is the development of novel and efficient synthetic methodologies to access these intricate structures. nih.govnih.gov This includes the use of transition-metal catalysis, microwave-assisted synthesis, and flow chemistry to improve yields and reduce environmental impact. researchgate.net

Another significant research trajectory is the use of computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activities of new heterocyclic compounds. researchgate.net This allows for a more rational design of molecules with desired therapeutic properties. Furthermore, there is a growing emphasis on interdisciplinary collaboration, bringing together synthetic chemists, pharmacologists, and computational scientists to accelerate the pace of drug discovery in the heterocyclic domain. nih.gov The investigation of compounds like this compound, which combine multiple important heterocyclic motifs, is a logical progression in this field, aiming to explore new regions of chemical space and identify novel bioactive agents.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(7-oxoazepan-2-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H14N2O3/c15-11-4-2-1-3-9(14-11)10-7-8(12(16)17)5-6-13-10/h5-7,9H,1-4H2,(H,14,15)(H,16,17) |

InChI Key |

RDHCEJBLPRCBPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)NC(C1)C2=NC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 7 Oxoazepan 2 Yl Isonicotinic Acid

De Novo Synthesis Approaches to the 2-(7-Oxoazepan-2-yl)isonicotinic Acid Core

De novo synthesis offers the flexibility to introduce a wide variety of substituents and control stereochemistry from the outset. These strategies involve the systematic construction of the bicyclic system through multi-step reaction sequences.

Multi-step Organic Synthesis Pathways to Construct the Fused System

The construction of the this compound core from simple, non-heterocyclic starting materials is a complex undertaking that relies on a sequence of reliable C-C and C-N bond-forming reactions. One hypothetical de novo strategy could involve a convergent approach where two key fragments are synthesized separately and then joined. For instance, a substituted pyridine (B92270) precursor could be assembled through established methods like the Hantzsch pyridine synthesis or other multicomponent reactions that allow for the installation of functional groups necessary for the subsequent formation of the azepane ring. illinois.edu

A plausible multi-step pathway might begin with the synthesis of a suitably functionalized pyridine, such as a 2-halopyridine-4-carboxylic acid derivative. The halide provides a reactive handle for introducing a carbon chain that will ultimately form the azepane ring. This could be achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net Subsequent steps would involve chain elongation, introduction of an amino group, and finally, an intramolecular cyclization to form the seven-membered lactam.

| Reaction Type | Description | Potential Reagents/Conditions |

| Pyridine Synthesis | Construction of the core pyridine ring from acyclic precursors. | Hantzsch Condensation (e.g., ethyl acetoacetate, aldehyde, ammonia) |

| Cross-Coupling | Attachment of a side chain to the pyridine ring. | Suzuki or Stille coupling (e.g., boronic acid/ester, organostannane, Pd catalyst) |

| Chain Elongation | Extending the carbon chain for the azepane ring. | Standard homologation sequences (e.g., malonic ester synthesis) |

| Amination | Introduction of a terminal amine for cyclization. | Gabriel synthesis, reductive amination |

| Intramolecular Cyclization | Formation of the 7-oxoazepane (lactam) ring. | High temperature, amide coupling agents (e.g., HATU) |

Stereoselective and Enantioselective Synthesis Strategies for Chiral Control

The carbon atom connecting the pyridine and azepane rings in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of the synthesis. Stereoselective strategies can be employed to produce a specific stereoisomer, which is often crucial for biological activity.

Approaches to achieve chiral control include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to occur from a specific face, thereby creating the desired stereocenter. The auxiliary is then removed in a later step.

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to catalyze a key bond-forming reaction enantioselectively. For instance, an asymmetric hydrogenation or an asymmetric C-C bond-forming reaction could set the stereocenter early in the synthesis.

Substrate-Controlled Diastereoselection: If a stereocenter is already present in the molecule, it can influence the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex molecules like piperidines and other fused heterocyclic systems. rsc.org For the target molecule, a chiral precursor could be elaborated, and its inherent stereochemistry used to guide the formation of the azepane ring. researchgate.net

Application of Green Chemistry Principles in Scalable Synthesis

For the large-scale synthesis of this compound, the application of green chemistry principles is essential to ensure sustainability, safety, and cost-effectiveness. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often highly atom-economical. nih.gov

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. For example, catalytic vapor-phase oxidation is a greener method for producing pyridine carboxylic acids from alkylpyridines. google.com Similarly, using pyridine-2-carboxylic acid as an organocatalyst can promote certain multi-component reactions under mild conditions. nih.gov

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For instance, solid-state reactions or the use of ionic liquids can sometimes eliminate the need for volatile organic solvents. ijcce.ac.irrsc.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure and utilizing energy-efficient technologies like microwave irradiation can reduce the environmental footprint of the synthesis. nih.gov

Precursor-Based Transformations and Derivatization

An alternative to de novo synthesis is to start with a pre-existing, functionalized molecule that already contains one of the core heterocyclic rings. This approach can often be more direct and efficient.

Chemical Transformations Originating from Isonicotinic Acid Derivatives

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are readily available starting materials. google.com The synthesis of the target molecule can be envisioned by first functionalizing the 2-position of the isonicotinic acid ring and then building the azepane ring from this new substituent.

The 2-position of the pyridine ring can be functionalized through various methods. For example, 2-halopyridines can undergo nucleophilic substitution reactions. researchgate.net Alternatively, modern C-H activation or carboxylation techniques could be employed to introduce functionality directly. chemistryviews.org Once a suitable functional group is in place (e.g., a keto or aldehyde group), it can serve as an anchor for constructing the seven-membered ring.

| Starting Material | Reaction | Intermediate | Purpose |

| 2-Chloroisonicotinic acid | Nucleophilic substitution with a carbon nucleophile | 2-Alkyl/acyl-isonicotinic acid | Introduces the carbon backbone for the azepane ring |

| Isonicotinic acid N-oxide | Reaction with a ketone | 2-(Cyclohexanon-2-yl)isonicotinic acid | Precursor for ring expansion nih.gov |

| Isonicotinic acid | Direct C-H functionalization | 2-Functionalized isonicotinic acid | A more direct route to introduce a side chain |

| 2-Aminoisonicotinic acids | Condensation reactions | Fused pyridine systems | Can be synthesized in one-pot reactions organic-chemistry.orgnih.gov |

Ring Expansion and Cyclization Reactions to Form the 7-Oxoazepane Ring

The formation of the 7-oxoazepane (ε-caprolactam) ring is a key step in many synthetic strategies. This can be achieved through either ring expansion of a smaller ring or direct cyclization of a linear precursor. byjus.comwikipedia.org

Beckmann Rearrangement: This is a classic and industrially significant reaction for the synthesis of lactams from oximes. byjus.com A potential route to this compound could involve the synthesis of a 2-(2-oxocyclohexyl)isonicotinic acid precursor. This ketone could then be converted to its oxime, which would subsequently undergo an acid-catalyzed Beckmann rearrangement to yield the desired 7-oxoazepane ring fused to the isonicotinic acid moiety. rsc.orggoogle.comgoogle.comresearchgate.net

Schmidt Reaction: In this reaction, a cyclic ketone reacts with hydrazoic acid (HN₃) to form a lactam. This provides another potential ring-expansion route from a 2-(2-oxocyclohexyl)isonicotinic acid intermediate. wikipedia.org

Intramolecular Cyclization: A linear precursor, such as a derivative of 6-aminoheptanoic acid attached to the 2-position of the isonicotinic acid, can be cyclized to form the lactam. This intramolecular condensation between an amine and a carboxylic acid (or its derivative, like an ester) is a fundamental method for lactam synthesis. byjus.comwikipedia.orgrsc.org

| Method | Precursor | Key Reagents | Product |

| Beckmann Rearrangement | A cyclohexanone (B45756) oxime attached to the isonicotinic acid core | Strong acid (e.g., H₂SO₄, oleum) | 7-Oxoazepane ring |

| Schmidt Reaction | A cyclohexanone attached to the isonicotinic acid core | Hydrazoic acid (HN₃), strong acid | 7-Oxoazepane ring |

| Intramolecular Cyclization | An amino-ester or amino-acid attached to the isonicotinic acid core | Heat, coupling agents, or base/acid catalysis | 7-Oxoazepane ring |

Functionalization and Modification of the 7-Oxoazepan-2-yl Moiety

The 7-oxoazepan-2-yl moiety is a derivative of ε-caprolactam. Research on the functionalization of the caprolactam ring is often focused on N-alkylation or modifications to prepare for ring-opening polymerization. researchgate.net Palladium-catalyzed α-arylation of ketones has been used in sequential reactions to create acylated caprolactams, demonstrating a method for C-C bond formation at a position adjacent to the carbonyl group. rsc.org However, specific literature detailing the targeted functionalization of the C-2 position of a pre-formed 7-oxoazepan-2-yl ring, particularly to modify an existing substituent like an isonicotinic acid group, is not available.

Biocatalytic and Chemoenzymatic Synthetic Routes for this compound

Biocatalytic and chemoenzymatic strategies are increasingly employed in chemical synthesis for their high selectivity and environmentally benign conditions. These approaches often involve using enzymes or whole-cell systems to perform challenging chemical transformations.

Enzyme-Catalyzed Reactions for Selective Transformations

The application of enzymes for lactam synthesis and modification is an area of active research. Engineered enzymes, such as cytochrome P450s and myoglobin (B1173299) variants, have been developed to catalyze intramolecular C-H amidation, leading to the formation of various lactam rings (β, γ, and δ-lactams) with high stereoselectivity from achiral precursors. acs.orgnih.govnih.gov Furthermore, biocatalytic cascades using transaminases have been developed for producing precursors to nylon 6, such as 6-aminocaproic acid, from ε-caprolactone. nih.gov Lipases have also been used to synthesize novel polyesteramides from ε-caprolactam and various hydroxy acids. researchgate.net

Despite these advances in enzymatic catalysis for lactam chemistry, no studies have been published that specifically describe an enzyme-catalyzed reaction to either form the this compound structure or to selectively transform it. The synthesis of isonicotinic acid itself can be achieved via biocatalytic routes, often using nitrilases, but this pertains to the formation of the pyridine ring portion of the molecule, not its linkage to the lactam moiety. frontiersin.org

Biomimetic Synthesis and Natural Product Inspired Approaches

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. This often involves cascade reactions that can rapidly build molecular complexity from simple precursors. While biomimetic approaches have been elegantly applied to the synthesis of various natural products, including those with heterocyclic structures, there is no published research applying this philosophy to the synthesis of this compound. nih.govnih.gov The compound is not a known natural product, and therefore, natural-product-inspired approaches have not been reported for its synthesis.

Advanced Characterization and Analytical Methodologies for 2 7 Oxoazepan 2 Yl Isonicotinic Acid

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for isolating 2-(7-Oxoazepan-2-yl)isonicotinic acid from reaction mixtures and for assessing its purity. The polarity conferred by the carboxylic acid and the amide functionality, combined with the nonpolar character of the hydrocarbon backbone, necessitates robust method development.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any impurities, starting materials, or degradation products.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detector wavelength. A C18 column is a common starting point due to its versatility in retaining moderately polar compounds. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; maintaining it below the pKa of the isonicotinic acid moiety (approximately 4-5) would suppress its ionization, leading to better retention and peak shape. Gradient elution is often preferred over isocratic elution to ensure adequate separation of early-eluting polar impurities and late-eluting nonpolar species within a reasonable timeframe. researchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance, likely around 260-270 nm. nih.gov

Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust.

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to suppress ionization of the carboxylic acid group. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 265 nm | Wavelength of maximum absorbance for the isonicotinic acid chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The structure of this compound contains a stereocenter at the C-2 position of the azepan-7-one ring. Therefore, the compound exists as a pair of enantiomers, (R)-2-(7-oxoazepan-2-yl)isonicotinic acid and (S)-2-(7-oxoazepan-2-yl)isonicotinic acid. As enantiomers can have different pharmacological and toxicological profiles, their separation and control are critical.

Chiral chromatography is the definitive method for assessing enantiomeric purity. nih.gov This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are highly effective for a broad range of chiral compounds and would be a primary choice for method screening. mdpi.com

Separation can be achieved using normal-phase, polar-organic, or reversed-phase modes. mdpi.com Normal-phase (e.g., hexane/ethanol) or polar-organic (e.g., acetonitrile/methanol) modes often provide better selectivity for this type of compound. Small amounts of acidic or basic additives (like trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution. mdpi.com

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm | A versatile and widely used CSP for resolving a variety of chiral compounds. nih.gov |

| Mobile Phase | Hexane:Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Normal-phase conditions often provide superior chiral recognition. TFA is added to improve the peak shape of the acidic analyte. |

| Flow Rate | 0.8 mL/min | A slightly reduced flow rate can enhance resolution in chiral separations. |

| Column Temp. | 25 °C | Temperature can significantly impact chiral selectivity; a controlled ambient temperature is a good starting point. |

| Detection | UV at 265 nm | Ensures sensitive detection of both enantiomers. |

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for complete structural assignment and verification.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, NOESY, HMBC) for Definitive Structure Determination

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a definitive structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the isonicotinic acid ring and the azepanone ring. The two protons ortho to the nitrogen on the pyridine ring would appear far downfield (δ 8.5-9.0 ppm), while the two protons meta to the nitrogen would be slightly upfield (δ 7.5-8.0 ppm). The single proton at the C-2 position (the chiral center) would likely appear as a multiplet around δ 4.5-5.5 ppm. The protons on the azepanone ring would reside in the aliphatic region (δ 1.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum would confirm the presence of 12 distinct carbon atoms (unless there is accidental signal overlap). Key signals would include the carboxylic acid carbon (~165-170 ppm), the amide carbonyl carbon (~170-175 ppm), carbons of the pyridine ring (~120-155 ppm), the methine carbon at the chiral center (C-2, ~55-65 ppm), and the aliphatic carbons of the lactam ring (~20-45 ppm).

2D NMR:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the azepanone ring and confirming the connectivity from C-2 through C-6.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, definitively assigning the carbons of the CHn groups.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the final structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would be from the C-2 proton to the pyridine ring carbons and the amide carbonyl (C-7), confirming the link between the two ring systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine-H2', H6' | 8.7-8.9 (d) | 150-152 | C4', C=O (acid) |

| Pyridine-H3', H5' | 7.8-8.0 (d) | 121-123 | C2'/C6', C4' |

| Pyridine-C4' | - | 140-142 | H3'/H5' |

| COOH | 13-14 (br s) | 165-167 | H3'/H5' |

| Azepan-H2 | 5.0-5.3 (dd) | 58-62 | C7, C3, C6, Pyridine-C4', Pyridine-C3'/C5' |

| Azepan-H3 | 1.8-2.1 (m) | 29-33 | C2, C4, C5 |

| Azepan-H4 | 1.6-1.8 (m) | 22-26 | C3, C5, C6 |

| Azepan-H5 | 1.6-1.8 (m) | 28-32 | C4, C6, C7 |

| Azepan-H6 | 2.2-2.5 (m) | 36-40 | C2, C5, C7 |

| Azepan-NH | 7.5-8.0 (br s) | - | C2, C7 |

Conformational Analysis and Dynamic NMR Studies

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique for conformational analysis. It identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY experiment could reveal correlations between the C-2 proton and protons on the azepanone ring (e.g., H-4 or H-6), providing crucial data to build a 3D model of the dominant conformation in solution.

Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could be used to investigate the energy barriers between different ring conformations. Changes in the NMR spectra, such as peak broadening or coalescence at specific temperatures, can provide quantitative information about the kinetics of conformational exchange processes like ring inversion. atomscientific.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and confirmation of novel chemical entities. For this compound (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ), MS provides definitive data on its molecular weight and offers insights into its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, the theoretical exact mass of the neutral molecule is calculated, and the protonated molecule [M+H]⁺ is typically observed in positive-ion mode electrospray ionization (ESI).

The ability of HRMS to provide a mass measurement with low ppm (parts-per-million) error is crucial for unequivocally confirming the elemental composition, a key step in identifying the compound and differentiating it from potential isomers or impurities. mdpi.com

| Parameter | Theoretical Value | Hypothetical Experimental Value | Mass Error (ppm) |

| Molecular Formula | C₁₂H₁₄N₂O₃ | - | - |

| Exact Mass [M] | 234.09534 | - | - |

| Monoisotopic Mass [M+H]⁺ | 235.10262 | 235.10245 | -0.72 |

| Monoisotopic Mass [M+Na]⁺ | 257.08456 | 257.08431 | -0.97 |

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for both purity assessment and identity confirmation. A reversed-phase HPLC method can separate the target compound from starting materials, byproducts, and degradation products. The eluent is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector.

In a typical LC-MS/MS experiment using a triple quadrupole instrument, the protonated parent ion ([M+H]⁺, m/z 235.1) is selected in the first quadrupole. Collision-induced dissociation (CID) is then applied in the second quadrupole, and the resulting fragment ions are analyzed in the third. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and is invaluable for quantitative analysis. nih.gov

The fragmentation pattern is predictable based on the compound's structure. Key cleavages are expected at the amide bond of the lactam ring and the bond connecting the two ring systems. nih.govrsc.org The loss of the carboxyl group is also a common fragmentation pathway for carboxylic acids. libretexts.org

| Ion Description | Proposed Structure / Loss | Theoretical m/z |

| Parent Ion [M+H]⁺ | Protonated molecule | 235.1 |

| Fragment 1 | Loss of H₂O | 217.1 |

| Fragment 2 | Loss of CO₂ (from carboxyl) | 191.1 |

| Fragment 3 | Cleavage yielding isonicotinic acid moiety | 124.1 |

| Fragment 4 | Cleavage yielding protonated caprolactam ring | 114.1 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are complementary and are used to confirm the structural integrity of this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Key functional groups such as the carboxylic acid, the lactam (a cyclic amide), and the substituted pyridine ring exhibit characteristic absorption bands. researchgate.netresearchgate.net

Raman Spectroscopy: This method involves scattering of monochromatic light from a laser. The resulting spectrum provides information on vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the pyridine ring and C-C backbone. researchgate.netnih.gov

The combination of FTIR and Raman provides a comprehensive vibrational fingerprint of the molecule. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | Weak |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | 1725 - 1700 |

| Lactam (Amide) | N-H stretch | 3350 - 3180 | 3350 - 3180 |

| Lactam (Amide) | C=O stretch (Amide I) | 1680 - 1630 | 1680 - 1630 |

| Pyridine Ring | C=C, C=N stretches | 1610 - 1430 | 1610 - 1430 (strong) |

| Pyridine Ring | C-H out-of-plane bend | 850 - 750 | Weak |

| Aliphatic | C-H stretches | 2950 - 2850 | 2950 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy orbitals. In this compound, the primary chromophore is the pyridine ring conjugated with the carboxylic acid group. sielc.com

This system gives rise to characteristic π → π* electronic transitions, resulting in distinct absorption maxima (λmax). nih.gov The absorption spectrum is expected to be similar to that of isonicotinic acid itself, which shows characteristic peaks in the UV region. acs.org The position and intensity of these peaks can be influenced by the solvent and pH. sielc.com

UV-Vis spectroscopy is also a primary tool for determining the concentration of the compound in solution, following the Beer-Lambert Law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The linear relationship between absorbance and concentration allows for the accurate quantification of the compound in unknown samples.

| Parameter | Expected Value | Notes |

| λmax 1 | ~210 - 220 nm | Corresponds to π → π* transition of the pyridine ring. |

| λmax 2 | ~260 - 280 nm | Corresponds to π → π* transition of the conjugated system. nih.gov |

| Molar Absorptivity (ε) | Dependent on λmax and solvent | Determined experimentally from the slope of the Beer-Lambert plot. |

| Linearity Range | Method-dependent | The concentration range over which absorbance is directly proportional to concentration. |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, to a high degree of precision. azolifesciences.comyoutube.com

For this compound, a successful crystallographic analysis would yield several key pieces of information:

Absolute Confirmation of Connectivity: It would verify the covalent bonding framework, confirming the attachment of the azepan-2-yl group to the pyridine ring at the correct position.

Molecular Conformation: The analysis would reveal the preferred conformation of the seven-membered oxoazepane ring (e.g., chair, boat) and the relative orientation of the pyridine and lactam rings.

Stereochemistry: The compound possesses a chiral center at the C2 position of the azepane ring. X-ray crystallography can determine the absolute configuration (R or S) of this center, provided a suitable heavy atom is present or by using anomalous dispersion techniques. excillum.com

Intermolecular Interactions: The crystal packing arrangement reveals non-covalent interactions, such as hydrogen bonds (e.g., between the carboxylic acid and the pyridine nitrogen or lactam carbonyl of an adjacent molecule) and van der Waals forces, which govern the solid-state properties of the compound.

This technique is the gold standard for structural elucidation, providing a detailed atomic-level picture that complements the data obtained from spectroscopic methods. wikipedia.orgyoutube.com

Validation of Analytical Procedures for Quantitative and Qualitative Analysis of the Compound

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.net For this compound, any quantitative (e.g., HPLC-UV assay) or qualitative (e.g., identification) method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the results. gmp-compliance.orgfda.govloesungsfabrik.de

The validation process involves evaluating a set of specific performance characteristics:

| Validation Parameter | Description | Typical Acceptance Criteria for an Assay |

| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (e.g., with a photodiode array detector) should show no co-eluting peaks. No interference at the analyte's retention time in blank/placebo samples. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |

| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-assay): RSD ≤ 1.0% - Intermediate Precision (Inter-assay): RSD ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should not exceed 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | The results should remain within the established precision criteria of the method. |

Structure Activity Relationship Sar and Medicinal Chemistry Design of 2 7 Oxoazepan 2 Yl Isonicotinic Acid Analogues

Systematic Structural Modifications of the Isonicotinic Acid Core for Biological Modulation

The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, is a well-established pharmacophore present in numerous therapeutic agents. nih.gov Modifications to this core can significantly modulate the biological activity of the parent compound by altering its electronic properties, steric profile, and ability to interact with biological targets.

Systematic modifications to explore the SAR of the isonicotinic acid portion of 2-(7-Oxoazepan-2-yl)isonicotinic acid would typically involve several strategies:

Isomeric Repositioning: Moving the carboxylic acid group from position 4 (isonicotinic) to position 2 (picolinic) or position 3 (nicotinic) would alter the geometry and electronic vector of the molecule, likely impacting target binding.

Ring Substitution: Introducing various substituents (e.g., methyl, fluoro, chloro) at the available positions (2, 3, 5, 6) of the pyridine (B92270) ring can influence the molecule's lipophilicity, metabolic stability, and electronic nature. For instance, studies on isoniazid (B1672263) analogues have shown that substitution at the 2-position of the pyridine ring is tolerated, with 2-methyl-isoniazid displaying activity comparable to the parent drug, while 2-fluoro substitution leads to inactivity. nih.gov Conversely, modifications at the 3-position are generally not well-tolerated. nih.gov

| Modification Type | Example Modification | Rationale for Biological Modulation | Potential Outcome |

|---|---|---|---|

| Isomeric Repositioning | Change to Picolinic Acid (2-carboxy) | Alters the spatial arrangement of the carboxylic acid relative to the lactam moiety, affecting intramolecular and intermolecular interactions. | Change in binding affinity or selectivity. |

| Ring Substitution | Addition of a 2-methyl group | Introduces steric bulk and alters electronics, potentially enhancing binding or improving metabolic stability. nih.gov | Increased potency or modified pharmacokinetic profile. |

| Ring Substitution | Addition of a 3-fluoro group | Electron-withdrawing group alters the pKa of the pyridine nitrogen and can form specific hydrogen bonds. biomedres.us | Decreased activity (as seen in some series) or altered target interaction. nih.gov |

| Bioisosteric Replacement | Replace pyridine with a pyrimidine (B1678525) ring | Changes the hydrogen bonding pattern and overall electronic distribution. | Novel activity profile or improved drug-like properties. |

Exploration of Substituent Effects on the 7-Oxoazepan-2-yl Moiety

The 7-oxoazepan-2-yl (or α-amino-ε-caprolactam) moiety provides a constrained, three-dimensional structure with a key chiral center. Modifications to this part of the molecule can fine-tune its interaction with biological targets.

Introducing alkyl substituents onto the azepan ring can modulate the compound's lipophilicity and steric profile, which are critical for molecular recognition and membrane permeability.

Lipophilicity: Increasing the length of an alkyl chain generally increases the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets within a target protein and may improve cell membrane penetration. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Steric Effects: The size and branching of alkyl groups introduce steric bulk. A bulky substituent might be beneficial if it fits into a large, accommodating pocket on the target, potentially increasing binding affinity. Conversely, it could cause a steric clash if the binding site is narrow, thereby reducing or abolishing activity. For example, in some classes of compounds, larger substituents have been correlated with higher potency. mdpi.com

| Position of Alkyl Group | Substituent | Predicted Impact on Lipophilicity | Predicted Steric Influence | Potential Effect on Activity |

|---|---|---|---|---|

| C3 | -CH₃ | Slight increase | Minimal | May fill a small hydrophobic pocket, enhancing affinity. |

| C3 | -CH(CH₃)₂ (Isopropyl) | Moderate increase | Significant | Could provide optimal van der Waals contacts or cause steric hindrance. |

| C5 | -CH₂CH₂CH₃ (n-Propyl) | Moderate increase | Introduces flexibility and steric bulk | May orient the molecule differently within the binding site. |

| N1 | -CH₃ | Slight increase | Minimal | Removes hydrogen bond donor capability of the lactam NH, potentially altering binding mode. |

The presence of a chiral center at the C2 position of the azepan ring means that this compound exists as a pair of enantiomers ((R) and (S)). Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, enantiomers of a drug can exhibit significantly different pharmacological activities. nih.govnih.gov

One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to off-target effects. nih.gov Therefore, it is crucial to synthesize and test each enantiomer separately to determine which one is the "eutomer" (the more active isomer).

If additional chiral centers are introduced through substitution on the azepan ring, diastereomers will be formed. Diastereomers have different physical properties and can be separated more easily than enantiomers. They also exhibit distinct biological activities due to their different three-dimensional arrangements, which dictate how they fit into a binding site. researchgate.netethz.ch For instance, the relative orientation of substituents in one diastereomer might allow for optimal interactions with the target, while in another diastereomer, it might lead to unfavorable steric clashes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net It is a powerful tool for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

The development of a robust QSAR model for this compound analogues involves several key steps:

Dataset Preparation: A dataset of structurally diverse analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. scielo.org.mx

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. nih.gov

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant ones is selected using statistical methods like genetic algorithms (GA) or stepwise regression. mdpi.com This step is crucial to avoid overfitting and to create a model that is both simple and predictive.

Model Generation: A mathematical model is built to correlate the selected descriptors with the biological activity. Various statistical methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest. mdpi.com

Model Validation: The model's statistical significance and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are performed to ensure the model is robust and can accurately predict the activity of new compounds. scielo.org.mxnih.gov

Molecular descriptors quantify various aspects of a molecule's structure and can be broadly categorized. For analogues of this compound, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. They are crucial for modeling electrostatic and hydrogen bonding interactions, particularly concerning the pyridine nitrogen and the carbonyl/amide groups.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and principal moments of inertia (e.g., npr1, pmi3). mdpi.com They are directly correlated with the steric effects of substituents discussed in section 4.2.1.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (SlogP) is a common descriptor for hydrophobicity. mdpi.com It correlates with the effects of adding lipophilic groups, such as alkyl chains, and is important for predicting membrane permeability and binding to hydrophobic targets.

Quantum Chemical Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to describe a molecule's reactivity.

| Descriptor Class | Example Descriptor | Structural Property Represented | Relevance to SAR |

|---|---|---|---|

| Hydrophobic | SlogP | Lipophilicity / Hydrophobicity | Correlates with membrane permeability and hydrophobic interactions with the target. mdpi.com |

| Electronic | Dipole Moment | Overall polarity and charge distribution | Important for electrostatic interactions in the binding site. |

| Steric | Molecular Volume | Size of the molecule | Relates to how well the molecule fits into the binding pocket. |

| Topological | Balaban J (J) | Molecular branching and shape | Can distinguish between linear and branched substituents. mdpi.com |

| VdW Surface Area | Q_VSA_PNEG | Van der Waals surface area of negatively charged atoms | Quantifies the potential for interactions with positive regions of the target. mdpi.com |

By establishing a statistically significant correlation, these descriptors can provide quantitative insights into the SAR, confirming that factors like hydrophobicity and steric bulk are key drivers of activity and guiding the rational design of more potent analogues.

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological profiles. These techniques involve modifying the core structure (scaffold) of a lead compound or replacing specific functional groups with others that have similar physicochemical properties, respectively. The overarching goal is to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties while maintaining or improving the desired biological activity.

Strategic Redesign of the Core Scaffold for Improved Properties

The strategic redesign of the this compound scaffold would involve exploring alternative ring systems to replace the azepanone or pyridine cores. This process, known as scaffold hopping, seeks to identify novel intellectual property and to overcome liabilities associated with the original scaffold, such as poor metabolic stability or off-target effects.

For instance, the lactam moiety within the azepanone ring is a key structural feature that could be a target for modification. Medicinal chemists might explore replacing the seven-membered ring with smaller or larger lactam systems, or with entirely different heterocyclic scaffolds that maintain the crucial spatial arrangement of key pharmacophoric elements. The choice of a new scaffold would be guided by computational modeling and a deep understanding of the target's binding site topology.

A hypothetical exploration of scaffold hopping for this compound could involve the replacement of the azepanone ring with other cyclic structures. The following table illustrates potential alternative scaffolds and the rationale for their selection.

| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement |

| Azepanone | Piperidinone | Exploration of a smaller, potentially more rigid ring system to improve binding affinity and metabolic stability. |

| Azepanone | Pyrrolidinone | Further reduction in ring size to probe the spatial requirements of the binding pocket. |

| Azepanone | Bicyclic Lactam | Introduction of conformational constraint to lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. |

Identification and Optimization of Pharmacophore Elements

A pharmacophore model for this compound would define the essential three-dimensional arrangement of functional groups required for biological activity. These elements typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.

For this compound, key pharmacophoric features would likely include:

The carboxylic acid of the isonicotinic acid moiety, which can act as a hydrogen bond donor and acceptor.

The nitrogen atom in the pyridine ring, which is a potential hydrogen bond acceptor.

The carbonyl group of the azepanone ring, another key hydrogen bond acceptor.

The stereochemistry at the chiral center connecting the two ring systems, which would be critical for proper orientation within the biological target's binding site.

Bioisosteric replacement would be employed to fine-tune the properties of these pharmacophoric elements. For example, the carboxylic acid could be replaced with a tetrazole or other acidic heterocycles to modulate acidity, lipophilicity, and metabolic stability. The amide bond within the lactam could be replaced with other groups to alter its hydrogen bonding capacity and susceptibility to enzymatic cleavage.

The table below presents potential bioisosteric replacements for the functional groups of this compound and the anticipated impact on the compound's properties.

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |

| Carboxylic Acid | Tetrazole | Increased metabolic stability and altered pKa, potentially improving oral bioavailability. |

| Carboxylic Acid | Acylsulfonamide | Modulation of acidity and lipophilicity. |

| Pyridine Nitrogen | Other heteroatoms (e.g., in a different heterocycle) | Altered electronics and hydrogen bonding potential of the aromatic system. |

| Lactam Carbonyl | Sulfone or Sulfoxide | Modification of hydrogen bond acceptor strength and polarity. |

Computational and Theoretical Investigations of 2 7 Oxoazepan 2 Yl Isonicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the optimized geometry and electronic properties of molecules like 2-(7-Oxoazepan-2-yl)isonicotinic acid.

DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process determines key geometric parameters. For this compound, this includes the bond lengths, bond angles, and dihedral angles within the azepanone ring and the isonicotinic acid group, as well as the orientation of these two fragments relative to each other.

Once the geometry is optimized, various electronic properties can be calculated. These properties help in understanding the molecule's charge distribution, polarity, and stability. Key electronic properties derived from DFT studies include:

Total Energy: An indicator of the molecule's stability.

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom, highlighting electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential on the molecule's surface, visually identifying regions rich or poor in electrons, which are crucial for intermolecular interactions. dergipark.org.tr

| Parameter Type | Specific Parameter | Significance |

|---|---|---|

| Geometric | Bond Lengths (e.g., C=O, C-N, C-C) | Defines the molecule's structural framework. |

| Geometric | Bond Angles (e.g., O-C-N, C-N-C) | Determines the local shape and steric hindrance. |

| Geometric | Dihedral Angles | Describes the 3D conformation and rotational freedom. |

| Electronic | Total Energy (in Hartrees) | Indicates the thermodynamic stability of the conformation. |

| Electronic | Dipole Moment (in Debye) | Quantifies molecular polarity. |

| Electronic | Atomic Charges (e.g., Mulliken) | Identifies reactive sites for nucleophilic/electrophilic attack. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic transitions. aimspress.com

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. dergipark.org.tr

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. epstem.net These descriptors, based on conceptual DFT, provide a quantitative framework for reactivity. epstem.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the ability to accept electrons. |

For this compound, the HOMO is likely localized on the electron-rich pyridine (B92270) ring and the oxygen atoms of the carboxyl and lactam groups, while the LUMO may be distributed over the electron-deficient regions of the pyridine ring.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of this compound, computational methods can simulate its interaction with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the compound) when bound to a target protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nanobioletters.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: A scoring function is used to evaluate numerous possible binding poses of the ligand in the protein's active site, predicting the most favorable binding mode.

Analysis: The best poses are analyzed to determine the binding affinity (often expressed as a binding energy score) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

Given that isonicotinic acid derivatives like isoniazid (B1672263) are known antitubercular agents, a potential docking study for this compound could involve enzymes from Mycobacterium tuberculosis. The results would identify key amino acid residues in the protein's active site that interact with the compound.

| Parameter | Description | Example for a Hypothetical Protein Complex |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger affinity. | -8.5 |

| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. | TYR 158, SER 102, GLY 104 |

| Interaction Type | The nature of the chemical interactions (e.g., hydrogen bond, hydrophobic). | H-bond with SER 102, Pi-Pi stacking with TYR 158 |

| Bond Distance (Å) | The distance between interacting atoms, indicative of bond strength. | 2.1 Å (H-bond) |

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. elifesciences.org MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into its stability and flexibility. elifesciences.org

An MD simulation of the this compound-protein complex would reveal:

Stability of the Complex: By calculating the Root Mean Square Deviation (RMSD) of the complex over the simulation time, one can assess whether the ligand remains stably bound in the predicted pose. A stable RMSD suggests a stable complex.

Flexibility of Components: The Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue and for the ligand's atoms. This identifies which parts of the protein and ligand are rigid and which are flexible during the interaction.

Conformational Changes: MD can show how the protein and ligand adapt their conformations to achieve an optimal fit, a process known as "induced fit."

These simulations are computationally intensive but provide a more realistic understanding of the binding event than static docking alone.

Theoretical Reaction Mechanism Studies for Synthetic Pathways

Computational chemistry can also be used to explore and optimize the chemical synthesis of a target molecule. By modeling potential reaction pathways, theoretical studies can predict the feasibility of a synthesis, identify potential byproducts, and help refine reaction conditions.

For this compound, theoretical studies could investigate key steps in its synthesis, such as the formation of the C-C bond linking the azepanone and pyridine rings or the cyclization to form the lactam. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of:

Transition States: Locating the highest energy point along the reaction coordinate, which determines the reaction's activation energy and, consequently, its rate.

Intermediates: Identifying any stable species formed during the reaction.

By comparing the activation energies of different possible pathways, chemists can predict which route is most kinetically favorable, guiding the design of more efficient synthetic strategies.

Computational Modeling of Proposed Synthetic Routes and Selectivity

Currently, there is a notable absence of publicly available research detailing the computational modeling of synthetic routes for this compound. While computational chemistry is a powerful tool for predicting reaction outcomes and understanding selectivity, specific studies applying these methods to the synthesis of this particular compound have not been reported in scientific literature. Theoretical investigations into potential synthetic pathways, including the exploration of starting materials, reagents, and reaction conditions through computational means, would be invaluable for optimizing its synthesis. Such studies could provide insights into reaction mechanisms, predict potential byproducts, and guide the development of efficient and selective synthetic protocols.

Transition State Analysis and Reaction Kinetics

Detailed transition state analysis and the study of reaction kinetics for the synthesis of this compound are not documented in the available scientific literature. Computational methods, such as Density Functional Theory (DFT), are frequently employed to elucidate the geometries and energies of transition states, providing a deeper understanding of reaction barriers and rates. The application of these theoretical tools to the synthetic steps involved in producing this compound would offer critical data on the thermodynamics and kinetics of the reactions, facilitating the rational design of more effective synthetic strategies. However, at present, such specific computational analyses for this compound are not available.

In Silico Target Prediction and Deconvolution Strategies

In silico methods are instrumental in modern drug discovery for predicting the biological targets of small molecules. These computational approaches can significantly accelerate the process of identifying protein-ligand interactions and elucidating a compound's mechanism of action. For this compound, specific in silico target prediction and deconvolution studies have not been published.

Generally, such strategies involve a range of computational techniques to screen a compound against vast databases of biological targets. These methods can be broadly categorized as ligand-based and structure-based approaches. Ligand-based methods rely on the principle of molecular similarity, where the compound of interest is compared to molecules with known biological activities. Structure-based methods, on the other hand, utilize the three-dimensional structures of potential protein targets to predict binding affinity through molecular docking simulations.

Mechanism of Action and Biological Target Identification of 2 7 Oxoazepan 2 Yl Isonicotinic Acid in Preclinical Research

Target-Based Drug Discovery Approaches

Target-based drug discovery typically begins with the identification of a specific biological target, such as an enzyme or receptor, that is believed to play a critical role in a disease process. Subsequent steps involve developing assays to measure the compound's interaction with this target.

Biochemical Assay Development for Target Engagement and Specificity

The development of biochemical assays is a crucial step to confirm that a compound directly interacts with its intended target and to assess its specificity. These assays can measure various parameters, such as the binding affinity of the compound to the target protein or its ability to modulate the target's activity. However, no specific biochemical assays have been reported in the literature for 2-(7-Oxoazepan-2-yl)isonicotinic acid.

Enzyme Inhibition Studies and Characterization of Inhibitory Potency

For compounds that target enzymes, inhibition studies are performed to determine their potency and mode of inhibition (e.g., competitive, non-competitive). Key parameters such as the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are determined through these studies. A search for such enzymatic inhibition data for this compound yielded no results.

Phenotypic Screening and Target Deconvolution Strategies in Cell-Based Systems

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect, without prior knowledge of the specific target. Once a compound with an interesting phenotype is identified, target deconvolution strategies are employed to identify its molecular target(s).

Cell-Based Assay Systems for Phenotype Observation

A variety of cell-based assays can be utilized to observe the phenotypic effects of a compound, such as assays for cell viability, proliferation, apoptosis, or changes in specific signaling pathways. There is currently no published research detailing the use of any specific cell-based assay systems to evaluate the phenotypic effects of this compound.

Chemical Transformations and Reactivity Profile of 2 7 Oxoazepan 2 Yl Isonicotinic Acid

Reactions at the Isonicotinic Acid Carboxylic Group

The carboxylic acid moiety on the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, particularly those aimed at creating prodrugs or novel derivatives with modified physicochemical properties.

The synthesis of esters and amides from the carboxylic acid group is a fundamental strategy for developing prodrugs or analogs. These reactions can alter properties such as solubility, bioavailability, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. researchgate.net Alternatively, for milder conditions, reagents such as thionyl chloride (SOCl₂) can be used to first form an acyl chloride intermediate, which then readily reacts with an alcohol. researchgate.netgoogle.com Imidazole (B134444) carbamates have also emerged as chemoselective reagents for esterification, offering a safer alternative to methods like those using diazomethane. organic-chemistry.orgresearchgate.net These reactions typically proceed in high yields and can be adapted for a wide range of alcohols to produce a diverse library of ester derivatives. organic-chemistry.org

Amidation: The formation of amides is crucial for creating compounds with altered biological activity or for linking the molecule to other chemical entities. Direct amidation can be accomplished by reacting the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). More recently, methods utilizing imidazole ureas have been developed for the direct and chemoselective conversion of carboxylic acids to amides, including Weinreb amides, with high efficiency. organic-chemistry.org Iron(III) chloride has also been shown to catalyze the direct amidation of esters, which could be a subsequent step after an initial esterification. mdpi.com

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, SOCl₂), Heat. researchgate.netgoogle.com | Alkyl isonicotinate (B8489971) ester | Classical method, generally high yields. Reaction times can range from 1 to 24 hours. google.com |

| Esterification | Methyl imidazole carbamate (B1207046) (MImC), Polar Solvents, Heat. organic-chemistry.org | Methyl isonicotinate ester | Chemoselective, safer alternative to diazomethane. organic-chemistry.org |

| Amidation | Amine, Coupling Agents (e.g., HATU, DCC). | Isonicotinamide derivative | Standard peptide coupling conditions, generates byproducts. mdpi.com |

| Amidation | Imidazole ureas (e.g., WImC), Heat. organic-chemistry.org | Weinreb amide or other amides | High chemoselectivity, direct conversion from carboxylic acid. organic-chemistry.org |

The stability of the carboxylic acid group, particularly against decarboxylation, is a critical factor in the molecule's shelf-life and in vivo behavior. Studies on pyridinecarboxylic acids have shown that the position of the carboxyl group significantly influences the rate of decarboxylation. stackexchange.com Isonicotinic acid (pyridine-4-carboxylic acid) is notably more stable and resistant to decarboxylation compared to its isomer, picolinic acid (pyridine-2-carboxylic acid). stackexchange.com This stability is attributed to the mechanism of decarboxylation, which, for picolinic acid, proceeds through a zwitterionic intermediate stabilized by the adjacent nitrogen atom. stackexchange.com For isonicotinic acid, the formation of such a stabilized intermediate is not possible, leading to a much slower reaction rate. In fact, in one study, isonicotinic acid was largely recovered unchanged after 20 days under conditions that readily decarboxylated picolinic acid. stackexchange.com This inherent stability suggests that 2-(7-Oxoazepan-2-yl)isonicotinic acid would not be prone to spontaneous decarboxylation under typical physiological or storage conditions. However, more advanced synthetic methods, such as rhodium(III)-catalyzed decarboxylative coupling, can utilize the carboxylic acid as a traceless activating group to form new carbon-carbon bonds, though this requires specific catalytic conditions. nih.gov

Reactivity of the 7-Oxoazepan-2-yl Lactam Ring System

The seven-membered azepane lactam ring is a key structural motif found in many biologically active compounds. mdpi.comresearchgate.net Its reactivity is centered on the amide bond within the ring and the potential for modification at various ring positions.

The amide bond of the lactam is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening. This reaction would yield a linear amino acid derivative, specifically an aminopimelic acid substituted with the isonicotinyl group. The conditions required for this hydrolysis are typically harsh, reflecting the general stability of lactams.

Conversely, ring-closure reactions are fundamental to the synthesis of the azepane scaffold itself. Methodologies for constructing these seven-membered rings are of significant interest due to the challenges posed by the kinetics of forming medium-sized rings. nih.gov Synthetic strategies often involve intramolecular cyclization reactions. For instance, the synthesis of oxazepine derivatives can be achieved through the ring closure of Schiff bases with anhydrides. echemcom.com While not directly forming the azepane ring, these methods highlight the principles of intramolecular cyclization to form seven-membered heterocycles.

The azepane ring offers several positions for functionalization, which can be exploited to modulate the molecule's properties. The development of methods for the diverse functionalization of the flexible azepane scaffold is an active area of research. mdpi.com Late-stage oxidation of tetrahydroazepines has been utilized to introduce hydroxyl groups, yielding densely functionalized oxo-azepines. mdpi.com Such approaches could potentially be adapted to introduce functionality onto the carbon backbone of the 7-oxoazepan-2-yl ring. Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions have been developed for the synthesis of functionalized azepines, demonstrating the possibility of introducing substituents during the ring's construction. nih.gov Intramolecular Ullmann-type reactions have also been employed in cascades to create highly functionalized benzazepine systems, indicating the potential for complex modifications of the azepane core. researchgate.net

Table 2: Potential Reactions of the Azepane Ring

| Reaction Type | Description | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Lactam Hydrolysis (Ring Opening) | Cleavage of the cyclic amide bond. | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat. | Linear amino acid derivative. |

| α-Alkylation | Introduction of an alkyl group at the carbon adjacent to the carbonyl. | Strong Base (e.g., LDA), Alkyl Halide. | Functionalization at the C-6 position. |

| Reduction | Reduction of the lactam carbonyl to a methylene (B1212753) group. | Strong reducing agents (e.g., LiAlH₄). | Substituted azepane (non-lactam). |

| Hydroxylation | Introduction of a hydroxyl group on the ring. mdpi.com | Late-stage oxidation methods. mdpi.com | Hydroxy-azepane derivative. mdpi.com |

Pyridyl Nitrogen Reactivity and Potential Coordination Chemistry

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it a key site for reactivity. It can be protonated, alkylated, or oxidized. Perhaps its most significant role in terms of chemical reactivity is its ability to act as a ligand in coordination chemistry.

The pyridyl nitrogen, along with the potential for the carboxylic oxygen to participate, allows this compound to act as a chelating ligand for various metal ions. Isonicotinic acid and its derivatives, such as isonicotinic acid hydrazide, are well-known to form stable coordination complexes with a range of transition metals, including lanthanides. researchgate.netasianpubs.org In these complexes, the hydrazones of isonicotinic acid hydrazide often behave as bidentate ligands, coordinating through the carbonyl-oxygen and azomethine nitrogen. asianpubs.org For the parent molecule, coordination would primarily occur through the pyridyl nitrogen. The formation of such metal complexes can lead to compounds with interesting magnetic, electronic, or catalytic properties. researchgate.net The study of these coordination complexes is a significant field, with applications ranging from materials science to the development of new therapeutic agents. researchgate.netresearchgate.net

Chemical Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is predicted to be influenced by pH, temperature, and exposure to light. Degradation is likely to proceed via hydrolysis of the lactam ring, with potential for thermal and photodegradation under more strenuous conditions.

Hydrolytic Stability:

The most probable degradation pathway for this compound under aqueous conditions is the hydrolysis of the endocyclic amide bond of the 7-oxoazepan-2-yl moiety. This reaction is anticipated to be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the seven-membered ring to form an amino-carboxylic acid derivative. Studies on ε-caprolactam, the parent lactam, indicate that its hydrolysis follows pseudo-first-order kinetics under acidic conditions, and the rate is dependent on the acid concentration. The generation of a carboxyl group can further reduce the activation energy of the reaction. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam, leading to ring-opening. This process is generally faster than acid-catalyzed hydrolysis for simple amides. Research on similar lactam structures suggests that alkaline hydrolysis is more rapid than acidic hydrolysis. For instance, studies on poly(ε-caprolactone) have shown significantly faster degradation in the presence of sodium hydroxide compared to sulfuric acid. sapub.org

Thermal Stability:

Photostability:

The pyridine ring in the isonicotinic acid moiety suggests a potential for photodegradation. Pyridinecarboxylic acids can be susceptible to degradation upon exposure to UV light. The degree of photodegradation is influenced by the solvent, the presence of water, and the nature of substituents on the pyridine ring. Studies on amides of pyridinecarboxylic acids have shown that they are generally more stable than corresponding esters. The presence of the 7-oxoazepan-2-yl substituent may influence the photostability of the isonicotinic acid ring. It is plausible that irradiation with UV light could lead to the formation of reactive radical species, initiating degradation pathways that could involve decarboxylation or modification of the pyridine ring.

Predicted Degradation Products:

Based on the expected degradation pathways, the primary degradation product resulting from hydrolysis would be the corresponding amino acid derivative formed by the opening of the lactam ring. Thermal degradation could potentially lead to the cleavage of the molecule into isonicotinic acid and a derivative of the azepanone ring, or further decomposition products such as nitriles and other small molecules at higher temperatures. researchgate.net

The following interactive data tables summarize the expected stability profile and degradation products of this compound based on the known properties of its constituent parts.

Interactive Data Table: Inferred Hydrolytic Stability of this compound

| Condition | Probable Reaction | Key Observations from Related Compounds |

| Acidic (e.g., HCl) | Lactam ring hydrolysis | Follows pseudo-first-order kinetics; rate increases with acid concentration. researchgate.net |

| Neutral (Water) | Slow lactam ring hydrolysis | Hydrolysis is significantly slower than under acidic or basic conditions. |

| Basic (e.g., NaOH) | Lactam ring hydrolysis | Generally faster than acid-catalyzed hydrolysis. sapub.org |

Interactive Data Table: Inferred Thermal and Photostability of this compound

| Stressor | Probable Reaction | Key Observations from Related Compounds |

| Heat | Cleavage of the bond between rings, decomposition of the lactam ring. | Isonicotinic acid is stable above 300°C. chemicalbook.com Polyamides from ε-caprolactam degrade to form the monomer. researchgate.net |

| UV Light | Decarboxylation, pyridine ring modification. | Amides of pyridinecarboxylic acids are more stable than esters. Degradation is solvent-dependent. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(7-Oxoazepan-2-yl)isonicotinic acid, and how do reaction conditions influence yield and purity?